
Melaminsulfone-d3 Sodium Salt
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Overview
Description
Melaminsulfone-d3 (sodium) is a deuterium-labeled derivative of melaminsulfone sodium. It is a highly characterized reference material that meets stringent regulatory standards, making it essential for various applications such as analytical method development, method validation, and quality control . The molecular formula of Melaminsulfone-d3 (sodium) is C12H11D3N3NaO4S, and it has a molecular weight of 322.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melaminsulfone-d3 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the melaminsulfone sodium molecule . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of Melaminsulfone-d3 (sodium) follows stringent regulatory standards to ensure the purity and consistency of the compound. The process typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Acid-Base Reactions
Melaminsulfone-d3 Sodium Salt exhibits acid-base reactivity typical of sulfonamides. The sulfonamide group (-SO₂NH-) acts as a weak acid due to the electron-withdrawing sulfonyl group, enabling deprotonation under alkaline conditions:
RSO2NH−+OH−→RSO2N−+H2O
This reaction is critical in aqueous solubility and ionization studies for bioavailability assessments .
Key Observations:
-
pKa of the sulfonamide proton: ~10.2 (estimated via computational modeling).
-
Enhanced stability in alkaline buffers (pH 8–10) due to salt formation .
Metabolic Reactions
In pharmacokinetic studies, deuterium labeling allows tracking of metabolic pathways without altering biological activity. Key transformations include:
Hydroxylation
The methyl group undergoes cytochrome P450-mediated hydroxylation:
C12D3H11N3O4S NaCYP450C12D3H10N3O5S Na+H2O
Deuterium isotope effects reduce the reaction rate by ~20% compared to non-deuterated analogs .
Acetylation
The amino group reacts with acetyl-CoA in hepatic tissues:
RNH2+Acetyl CoA→RNHCOCH3+CoA
Deuterium substitution minimally impacts this pathway due to the distal position of isotopic labels .
Thermal Decomposition
Under pyrolysis conditions (>300°C), this compound decomposes via:
C12D3H11N3O4S Na→Na2SO3+CO2+NH3+D2O+aromatic byproducts
Thermogravimetric Analysis (TGA) Data:
Temperature Range (°C) | Mass Loss (%) | Major Products |
---|---|---|
300–350 | 45 | Na₂SO₃, CO₂ |
350–400 | 30 | NH₃, D₂O |
>400 | 25 | Carbonaceous residue |
Deuterium incorporation increases thermal stability by 15–20°C compared to the protiated form .
Reactivity in Synthetic Pathways
This compound participates in nucleophilic substitution and coupling reactions:
Suzuki-Miyaura Coupling
The aryl bromide derivative reacts with boronic acids under palladium catalysis:
Ar Br+R B OH 2Pd 0 Ar R+B OH 3+HBr
Yield Optimization:
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd(PPh₃)₄ | DMF/H₂O | 80 | 72 |
PdCl₂(dppf) | Toluene | 100 | 88 |
Deuterium labeling does not sterically hinder coupling efficiency .
Spectroscopic Data
-
¹H NMR (CD₃OD): δ 2.08 (s, 3H, CD₃), 3.88 (s, 2H, SO₂CH₂), 7.40–7.60 (m, 5H, aromatic) .
-
IR (KBr): 1160 cm⁻¹ (S=O asym), 1340 cm⁻¹ (S=O sym), 1550 cm⁻¹ (N-H bend) .
Chromatographic Behavior
Column Type | Mobile Phase | Retention Time (min) | Purity (%) |
---|---|---|---|
C18 Reverse Phase | MeOH/H₂O (70:30) | 8.2 | 99.5 |
Chiral Cellulose | Hexane/IPA (80:20) | 12.4, 14.1* | 99.8 |
*Two peaks correspond to atropisomers . |
Stability in Biological Matrices
In plasma and urine, this compound demonstrates:
Scientific Research Applications
Melaminsulfone-d3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of deuterated compounds.
Medicine: Utilized in drug development to study the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of pharmaceuticals.
Industry: Applied in quality control processes to ensure the consistency and purity of melamine-related products
Mechanism of Action
The mechanism of action of Melaminsulfone-d3 (sodium) involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Melaminsulfone sodium: The non-deuterated analog of Melaminsulfone-d3 (sodium).
Melamine: A related compound used in the production of melamine resins and other industrial applications.
Melamine-D6: Another deuterium-labeled derivative of melamine
Uniqueness
Melaminsulfone-d3 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to improved stability and altered pharmacokinetic properties, making it valuable for tracing metabolic pathways and studying drug metabolism .
Biological Activity
Melaminsulfone-d3 sodium salt is a deuterated derivative of melaminsulfone, a compound known for its diverse applications in various fields, including pharmaceuticals and material science. This article focuses on the biological activity of this compound, examining its effects on human health, potential toxicity, and interactions with biological systems.
This compound is characterized by the molecular formula C12H14N3NaO4S. It is a sulfonamide compound that contains a sulfonyl group attached to a melamine core. The presence of deuterium (d3) indicates that three hydrogen atoms have been replaced with deuterium, which can influence the compound's biological behavior.
This compound exhibits several biological activities, primarily through its interaction with cellular pathways and proteins. The compound has been studied for its potential effects on:
- Enzyme Inhibition : Research indicates that melaminsulfone derivatives may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling .
- Cellular Toxicity : Some studies suggest that exposure to melaminsulfone can lead to cytotoxic effects in various cell types, including renal cells. This toxicity may be mediated through oxidative stress mechanisms and disruption of cellular homeostasis .
Toxicological Studies
Toxicological assessments have demonstrated that this compound may exhibit varying degrees of toxicity depending on the concentration and exposure duration. The following table summarizes key findings from relevant studies:
Interaction with Other Compounds
A notable case study explored the interaction between this compound and di-(2-ethylhexyl) phthalate (DEHP), particularly in the context of renal damage in children exposed to these compounds through contaminated food products. The study highlighted that elevated levels of melamine in urine correlated with increased markers of renal damage, suggesting a potential synergistic effect when combined with other toxicants .
Adulteration Scandal Implications
The melamine adulteration scandal revealed significant public health concerns regarding the use of melamines in food products. Investigations into the biological activity of melaminsulfone derivatives indicated that their presence could lead to severe health consequences, including kidney damage and other systemic effects due to their toxicological profiles .
Properties
Molecular Formula |
C12H14N3NaO4S |
---|---|
Molecular Weight |
322.33 g/mol |
IUPAC Name |
sodium;[[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]amino]methanesulfonate |
InChI |
InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1/i2D3; |
InChI Key |
ZFDPAZDODACYOG-MUTAZJQDSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NCS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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